Chloroendic anhydride
Overview
Description
Preparation Methods
Chloroendic anhydride is typically synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene . The reaction is carried out at temperatures ranging from 150°C to 180°C for 2-5 hours . The process involves adding maleic anhydride to hexachlorocyclopentadiene in the presence of a diluting agent . This method yields high-quality this compound with a yield of up to 96% . Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Chloroendic anhydride undergoes several types of chemical reactions, including hydrolysis, nucleophilic acyl substitution, and esterification .
Hydrolysis: When exposed to water, this compound hydrolyzes to form chloroendic acid.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as alcohols and amines, leading to the formation of esters and amides.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of flame-retardant resins.
Scientific Research Applications
Chloroendic anhydride is widely used in scientific research and industrial applications due to its unique properties .
Chemistry: It is used as a reactive flame retardant in the synthesis of unsaturated polyester, polyurethane, and epoxy resins.
Biology and Medicine: While its primary applications are industrial, this compound’s derivatives are studied for their potential use in biomedical materials.
Industry: It is used in the production of epoxy resins, metal adhesive coatings, and UV-curable inks.
Mechanism of Action
The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .
Comparison with Similar Compounds
Chloroendic anhydride is often compared to other chlorinated anhydrides and acids, such as chloroendic acid . Both compounds share similar chemical structures and are used in the production of flame-retardant materials . this compound is preferred in applications requiring higher thermal stability and resistance to hydrolysis . Other similar compounds include hexachlorocyclopentadiene and maleic anhydride, which are used as precursors in the synthesis of this compound .
Properties
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJFXNAEMSXGL-SBUZQEQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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